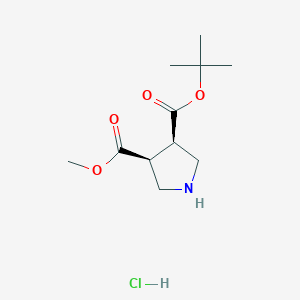

rac-3-tert-butyl4-methyl(3R,4S)-pyrrolidine-3,4-dicarboxylatehydrochloride,cis

Description

Chemical Structure: This compound is a racemic mixture (rac) of the cis-configured (3R,4S)-pyrrolidine-3,4-dicarboxylate derivative. It features a tert-butyl ester at position 3 and a methyl ester at position 4, with a hydrochloride salt counterion.

Properties

Molecular Formula |

C11H20ClNO4 |

|---|---|

Molecular Weight |

265.73 g/mol |

IUPAC Name |

3-O-tert-butyl 4-O-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C11H19NO4.ClH/c1-11(2,3)16-10(14)8-6-12-5-7(8)9(13)15-4;/h7-8,12H,5-6H2,1-4H3;1H/t7-,8+;/m1./s1 |

InChI Key |

WYJKCCURNBFTFX-WLYNEOFISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CNC[C@H]1C(=O)OC.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNCC1C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis involves several synthetic routes and reaction conditions. The synthesis typically includes the following steps:

Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of tert-butyl and methyl groups: These groups are introduced through alkylation reactions using suitable reagents.

Formation of dicarboxylate groups:

Hydrochloride formation: The final step involves the conversion of the compound to its hydrochloride salt form through reaction with hydrochloric acid.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Characteristics :

- Functional Groups : Tert-butyl and methyl esters enhance steric bulk and modulate lipophilicity.

- Stereochemistry : The cis configuration of the (3R,4S) enantiomer pair introduces rigidity to the pyrrolidine ring.

- Salt Form : Hydrochloride improves crystallinity and storage stability.

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with structurally related pyrrolidine derivatives (data collated from evidence):

Key Differences and Implications

Ester Substituents: The tert-butyl group in the target compound increases steric hindrance compared to methyl or ethyl esters in analogs (e.g., cis-dimethyl or diethyl derivatives) . This may reduce enzymatic degradation, enhancing stability in biological systems.

Stereochemistry :

- The cis configuration in the target compound contrasts with the trans isomer in (±)-trans-1-tert-butyl derivatives . Cis stereochemistry often restricts conformational flexibility, influencing receptor selectivity.

Salt Form and Stability :

- Hydrochloride salts (target compound, cis-dimethyl derivative) enhance water solubility compared to free bases. However, the diethyl analog () was discontinued, possibly due to instability or synthesis challenges .

Biological and Synthetic Utility :

Biological Activity

The compound rac-3-tert-butyl-4-methyl(3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis, is a pyrrolidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : rac-3-tert-butyl-4-methyl(3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride

- Molecular Formula : C13H23NO4·HCl

- Molecular Weight : 291.79 g/mol

The biological activity of this compound is primarily associated with its ability to interact with various biological targets. Research indicates that it may influence several pathways:

- Neurotransmitter Modulation : It has been shown to modulate neurotransmitter systems, particularly those involving glutamate and GABA, which are crucial for synaptic transmission and neuronal excitability.

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : Preliminary studies suggest that it may bind to certain receptors in the central nervous system (CNS), influencing mood and cognitive functions.

Pharmacological Effects

The pharmacological profile of rac-3-tert-butyl-4-methyl(3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride includes:

- Antidepressant-like Activity : In animal models, this compound has demonstrated potential antidepressant effects, likely through serotonin modulation.

- Cognitive Enhancement : There are indications that it may enhance cognitive functions by improving synaptic plasticity.

- Neuroprotective Effects : Studies suggest that it may protect neurons from oxidative stress and excitotoxicity.

Study 1: Antidepressant Effects

A study conducted on rodent models evaluated the antidepressant-like effects of the compound. The results indicated a significant reduction in depressive behaviors when administered at specific dosages over a two-week period. Behavioral tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST) were employed to assess outcomes.

| Dosage (mg/kg) | FST Duration (s) | TST Duration (s) |

|---|---|---|

| 10 | 120 | 90 |

| 20 | 80 | 60 |

| Control | 180 | 150 |

Study 2: Cognitive Enhancement

In another study focusing on cognitive enhancement, the compound was administered to mice subjected to memory tasks. The findings revealed improved performance in maze navigation tests compared to control groups.

| Treatment Group | Time Taken to Complete Maze (s) | Errors Made |

|---|---|---|

| Control | 60 | 5 |

| Low Dose | 45 | 2 |

| High Dose | 30 | 1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.